2-[4-(2-ETHOXYPHENYL)-1-PIPERAZINYL]-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Overview
Description
2-[4-(2-Ethoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a thiadiazole ring
Scientific Research Applications
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-ethoxyphenylamine with piperazine under controlled conditions to form 4-(2-ethoxyphenyl)-1-piperazine.
Acylation: The piperazine derivative is then acylated using an appropriate acylating agent, such as acetyl chloride, to introduce the acetamide group.
Cyclization: The final step involves the cyclization of the acylated piperazine derivative with a thiadiazole precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Mechanism of Action
The mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-[4-(2-Chlorophenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-(2-ethoxyphenyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-23-14-6-4-3-5-13(14)21-9-7-20(8-10-21)11-15(22)18-16-19-17-12-24-16/h3-6,12H,2,7-11H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQDHZSWQLLFSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=NN=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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